molecular formula C14H13N5O2 B2407199 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide CAS No. 921054-70-8

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2407199
CAS No.: 921054-70-8
M. Wt: 283.291
InChI Key: BLADHJFOPHIGGO-UHFFFAOYSA-N
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Description

“N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide” is a compound that has been mentioned in the context of inhibiting fascin activity . Fascin is a protein involved in cell motility and structures that form cellular protrusions. Inhibiting fascin could have implications in treating conditions or disorders mediated by fascin activity .

Scientific Research Applications

Synthesis and Reactivity

Compounds with furan-2-carboxamide moieties have been synthesized through various methods, indicating their potential utility in chemical synthesis and the development of new materials. For instance, Aleksandrov et al. (2017) discussed the synthesis and reactivity of compounds containing furan-2-carboxamide, focusing on electrophilic substitution reactions Aleksandrov & El’chaninov, 2017.

Molecular Characterization and Biological Activity

The molecular and electronic structures of thiazole-based heterocyclic amides, including furan-2-carboxamide derivatives, have been investigated for their antimicrobial activities, showing potential for pharmacological applications. Cakmak et al. (2022) characterized the structure of a thiazole-based heterocyclic amide and evaluated its antimicrobial activity, suggesting the potential of such compounds in medical applications Cakmak et al., 2022.

DNA Binding and Molecular Recognition

Compounds containing furan carboxamides have been incorporated into DNA-binding scaffolds, demonstrating excellent stabilization of duplex DNA and potential for molecular recognition. Muzikar et al. (2011) explored the use of a furan amino acid in the scaffold of a DNA-binding hairpin polyamide, highlighting the potential for DNA targeting Muzikar et al., 2011.

Neuroinflammation Imaging

In the field of neurology, compounds with furan-2-carboxamide structures have been investigated for imaging neuroinflammation, such as in the development of PET radiotracers for microglia targeting. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, demonstrating the compound's utility in imaging reactive microglia and neuroinflammation Horti et al., 2019.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-10-4-6-11(7-5-10)19-13(16-17-18-19)9-15-14(20)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLADHJFOPHIGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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